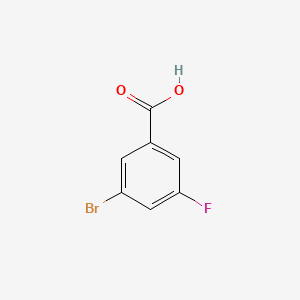

3-Bromo-5-fluorobenzoic acid

Beschreibung

Significance as an Advanced Synthetic Intermediate

The primary significance of 3-Bromo-5-fluorobenzoic acid lies in its role as an advanced synthetic intermediate. guidechem.comchemicalbook.com Its structure is particularly valuable because it contains three distinct functional regions: the carboxylic acid group and two different halogen atoms (bromine and fluorine) at the meta positions. This trifunctional nature provides synthetic chemists with a platform for performing selective chemical transformations. guidechem.comchemimpex.com

The carboxylic acid group can readily undergo reactions such as esterification and amidation, while the carbon-bromine bond is a key site for cross-coupling reactions—a cornerstone of modern organic synthesis. guidechem.comchemimpex.com The fluorine atom, on the other hand, is generally less reactive in these coupling reactions, allowing for its retention in the final product. This selective reactivity is crucial for building molecular complexity in a controlled, step-wise manner. chemimpex.com The presence of fluorine is also highly desirable in many final products, particularly in pharmaceuticals, as it can enhance metabolic stability and binding affinity. Therefore, the compound serves as an essential building block, providing a reliable and versatile scaffold for constructing elaborate molecules. guidechem.comchemimpex.com

Role in the Development of Fine Chemicals and Specialty Materials

This compound is a pivotal intermediate in the synthesis of a variety of high-value fine chemicals and specialty materials. guidechem.comchemimpex.com Its applications span several industries:

Pharmaceuticals: The compound is extensively used as a starting material in the development of novel therapeutic agents. chemimpex.com It is a key building block for certain anti-inflammatory, analgesic, and anti-cancer drugs. chemimpex.com The unique electronic properties conferred by the bromine and fluorine substituents are leveraged to fine-tune the biological activity of the target pharmaceutical molecules. chemimpex.com

Agrochemicals: In the agricultural sector, it serves as a precursor for advanced herbicides and pesticides. chemimpex.comchemicalbook.com The resulting agrochemicals are designed for effective crop protection, often targeting specific weeds or pests while minimizing harm to the cultivated crops. chemimpex.com

Material Science: The compound is incorporated into the structure of polymers and resins to create specialty materials with enhanced properties. chemimpex.com Its inclusion can improve the thermal stability and mechanical strength of these materials, making them suitable for manufacturing durable components used in demanding applications. chemimpex.com

Dyestuffs: It is also utilized as a raw material and intermediate in the dyestuff field, contributing to the synthesis of new colorants. chemicalbook.com

Positioning within Modern Organic Synthesis Strategies

Within the framework of modern organic synthesis, this compound is valued for its compatibility with a range of powerful and precise chemical reactions. guidechem.comchemimpex.com Its distinct halogen substitutions not only enhance chemical stability but also enable highly selective transformations, making it a preferred choice for synthetic chemists. chemimpex.com

A key aspect of its utility is its participation in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chemimpex.comsigmaaldrich.com These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine and fluorine atoms allows for sequential, site-selective couplings. Typically, the more reactive C-Br bond can be functionalized first, leaving the C-F bond intact for potential later modification or as a permanent feature of the target molecule. This strategic reactivity is a significant advantage in multi-step syntheses, allowing for the efficient and controlled assembly of complex molecular architectures. chemimpex.com This versatility cements the position of this compound as a crucial and adaptable building block in the toolbox of contemporary organic synthesis. guidechem.comchemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSLJMGWUPAQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378388 | |

| Record name | 3-Bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176548-70-2 | |

| Record name | 3-Bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Fluorobenzoic Acid and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The preparation of 3-bromo-5-fluorobenzoic acid can be approached through several established synthetic pathways, each with its own set of advantages and considerations. These routes typically start from commercially available precursors and involve sequential halogenation, diazotization, and carboxylation or oxidation reactions.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the construction of this compound, allowing for the precise installation of functional groups. A common strategy involves the diazotization of an appropriately substituted aniline (B41778) precursor, followed by a Sandmeyer reaction to introduce the bromine atom.

For instance, a plausible route starts from 3-amino-5-fluorobenzoic acid. The amino group can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with a copper(I) bromide catalyst facilitates the substitution of the diazonium group with a bromine atom, yielding the target molecule. This method is advantageous as it allows for the introduction of the bromine atom at a specific position on the aromatic ring.

Another multi-step approach involves the carboxylation of a Grignard reagent derived from a brominated and fluorinated benzene (B151609) derivative. For example, 1-bromo-3,5-difluorobenzene (B42898) can be converted into its Grignard reagent by reacting with magnesium metal. google.com This organometallic intermediate can then be reacted with carbon dioxide (dry ice) followed by an acidic workup to afford this compound. The success of this method hinges on the careful control of reaction conditions to prevent side reactions.

A patent for the preparation of a similar compound, 3-bromo-4-fluorobenzoic acid, outlines a process starting from fluorobenzene (B45895). google.com This involves a Friedel-Crafts acylation with acetyl chloride, followed by bromination and subsequent oxidation of the acetyl group to a carboxylic acid using a hypochlorite (B82951) solution. google.com This highlights the potential for a similar oxidative approach in the synthesis of this compound.

Halogenation Strategies and Reagents

The introduction of bromine and fluorine atoms onto the benzoic acid scaffold is a critical aspect of the synthesis. Halogenation can be achieved at different stages of the synthetic sequence, and the choice of reagent is crucial for achieving the desired regioselectivity and yield.

Direct bromination of a fluorinated precursor is a common strategy. For instance, the bromination of 3-fluorobenzoic acid can be performed using bromine in the presence of a Lewis acid catalyst. However, controlling the position of bromination can be challenging due to the directing effects of the existing substituents.

Alternatively, the Sandmeyer reaction provides a reliable method for the regioselective introduction of a bromine atom. google.com This reaction involves the conversion of an amino group to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. google.com For the synthesis of 1-bromo-3,5-difluorobenzene, a precursor for Grignard carboxylation, 3,5-difluoroaniline (B1215098) is diazotized and then reacted with HBr in the presence of CuBr. google.com

Fluorination can be more challenging to achieve directly on an aromatic ring. Therefore, it is often advantageous to start with a precursor that already contains the fluorine atom. In some cases, a Schiemann reaction can be employed to introduce fluorine by the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.

Carboxylation and Esterification Techniques

The final step in many synthetic routes to this compound is the introduction of the carboxylic acid group. As mentioned, the carboxylation of a Grignard reagent is a widely used method. google.com This involves the reaction of an organomagnesium compound with carbon dioxide.

Once this compound is synthesized, it can be converted to its esters through various esterification methods. A common laboratory procedure involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. For example, this compound can be reacted with thionyl chloride to produce 3-bromo-5-fluorobenzoyl chloride. prepchem.comaromsyn.comchemicalbook.com This acyl chloride can then be used in subsequent reactions.

The methyl ester of this compound is a common derivative. synquestlabs.com

Functionalization and Modification through Derivatization

The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a fluorine atom—makes this compound a versatile scaffold for further chemical modifications. These derivatization reactions allow for the synthesis of a wide range of substituted compounds with tailored properties for various applications.

Synthesis of Substituted Benzoic Acid Derivatives

The carboxylic acid group of this compound can be readily converted into other functional groups. For instance, it can be reduced to a primary alcohol, 3-bromo-5-fluorobenzyl alcohol, or converted to an amide through reaction with an amine in the presence of a coupling agent. Palladium-catalyzed carbonylation reactions of related bromo-fluoro compounds have been used to synthesize various amide derivatives. nih.gov

The bromine atom on the aromatic ring serves as a handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other substituted aromatic compounds. For example, the bromine can be replaced with an aryl, alkyl, or alkynyl group.

A key derivative is 3-bromo-5-fluorobenzoyl chloride, synthesized by reacting the carboxylic acid with thionyl chloride. prepchem.comaromsyn.comchemicalbook.com This acyl chloride is a more reactive intermediate that can be used to synthesize a variety of amides and esters.

Table 1: Synthesis of 3-Bromo-5-fluorobenzoyl chloride

| Reactant | Reagent | Conditions | Product | Reference |

| This compound | Thionyl chloride | Reflux | 3-Bromo-5-fluorobenzoyl chloride | prepchem.com |

Precursor Roles in Active Pharmaceutical Ingredient (API) Synthesis

While specific, detailed synthetic pathways from this compound to commercial APIs are often proprietary, its structural motif is found in various classes of therapeutic agents. For example, halogenated benzoic acids are common fragments in the structure of non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies.

One example where a similar structural moiety is crucial is in the synthesis of the API lifitegrast (B1675323). Although the direct use of this compound is not explicitly detailed in publicly available literature, the synthesis of lifitegrast involves the coupling of a benzofuran (B130515) carboxylic acid with a substituted tetrahydroisoquinoline moiety. researchgate.net The synthesis of such complex heterocyclic systems often relies on precursors with specific halogenation patterns for directed synthesis and to modulate biological activity. The presence of bromo and fluoro substituents on a benzoic acid core, as in this compound, is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability.

Utility in Agrochemical and Specialty Material Precursor Production

This compound and its close chemical relatives are significant precursors in the manufacturing of specialized chemicals, including those used in agriculture and high-performance materials. google.com The presence of both bromine and fluorine can enhance the biological activity and chemical stability of the final products.

While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the utility of similar structures is well-established. For instance, the related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), is a known intermediate in the synthesis of pesticides. rsc.org This highlights the potential of bromo-fluoro substituted benzoic acid scaffolds in the development of new crop protection agents. The strategic placement of halogen atoms can influence the molecule's interaction with biological targets, potentially leading to the creation of effective and selective herbicides. google.com

In the realm of specialty materials, this compound is a valuable monomer for the synthesis of performance polymers and resins. google.com The incorporation of this fluorinated and brominated building block can impart desirable properties such as enhanced thermal stability, flame retardancy, and improved mechanical strength to the resulting polymeric materials.

Advanced Synthetic Techniques and Optimization

The synthesis of derivatives from this compound often employs sophisticated and optimized chemical reactions to achieve high yields and selectivity.

Catalytic Approaches in Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly well-suited for the derivatization of this compound. nih.govrsc.org This palladium-catalyzed reaction couples the aryl bromide with a variety of organoboron compounds, such as boronic acids or their esters. nih.govrsc.org

The reaction is tolerant of a wide range of functional groups, including the carboxylic acid moiety present in this compound. nih.gov This allows for the direct coupling of the acid without the need for protecting groups, simplifying the synthetic process. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with modern catalysts offering high efficiency and turnover numbers. rsc.orgnih.gov The choice of base and solvent system is also crucial for achieving high yields. Below is a representative table of Suzuki-Miyaura reactions with aryl bromides, illustrating the versatility of this method.

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromobenzoic acid | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3-Phenylbenzoic acid | ~95% |

| 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-(4-Methoxyphenyl)benzoic acid | ~92% |

| 2-Bromoaniline | Thiophene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | t-Amyl alcohol | 2-(Thiophen-2-yl)aniline | ~88% |

| This compound | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 3-Fluoro-5-(pyridin-3-yl)benzoic acid | ~85% |

This table is representative and compiled from various sources illustrating typical Suzuki-Miyaura coupling reactions. nih.govrsc.orgnih.govresearchgate.netnih.gov

Regioselective Synthesis Considerations

The synthesis of this compound itself requires careful control of the reaction conditions to ensure the correct placement of the bromine atom on the 3-fluorobenzoic acid starting material. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of the bromination reaction.

The carboxylic acid group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. In the case of 3-fluorobenzoic acid, the fluorine atom is at the 3-position. The positions ortho to the fluorine are 2 and 4, and the para position is 6. The positions meta to the carboxylic acid are 3 and 5. The combined directing effects favor substitution at the 5-position, which is meta to the carboxylic acid and ortho to the fluorine. However, achieving high regioselectivity can be challenging, and mixtures of isomers may be formed. The use of specific brominating agents and catalysts, as well as the careful control of reaction temperature, can enhance the desired regioselectivity. nih.gov For instance, employing acidic conditions can sometimes deactivate certain positions on the aromatic ring, leading to a more selective bromination at the desired site.

Green Chemistry Principles in Halogenated Benzoic Acid Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated benzoic acids like this compound, several green approaches can be considered.

One notable example is the use of greener reaction conditions, such as catalyst-free and ultrasonic-assisted synthesis. A patented method for the synthesis of the related 3-bromo-4-fluorobenzaldehyde utilizes an aqueous system with sodium hypochlorite and sodium bromide under ultrasonic irradiation, avoiding the use of elemental bromine and traditional catalysts. rsc.org This approach reduces the use of hazardous reagents and can lead to a cleaner reaction profile.

Furthermore, the selection of environmentally benign solvents is a key aspect of green chemistry. Research into the use of water, supercritical fluids, or bio-based solvents in halogenation and cross-coupling reactions is ongoing. nih.gov Biocatalysis, the use of enzymes to carry out chemical transformations, also presents a promising green alternative for the synthesis of halogenated aromatics, although its application to this specific compound is not yet widely reported.

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 5 Fluorobenzoic Acid

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 3-bromo-5-fluorobenzoic acid is dictated by the electronic effects of its substituents. The bromine and fluorine atoms are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. masterorganicchemistry.combyjus.com Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the halogens. masterorganicchemistry.comresearchgate.net

Nucleophilic Aromatic Substitution:

In nucleophilic aromatic substitution (SNAᵣ) reactions, a nucleophile replaces a leaving group on the aromatic ring. For this to occur, the ring must be electron-poor, a condition met in this compound due to the presence of the electron-withdrawing halogen and carboxyl groups. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The highly electronegative fluorine atom can act as a leaving group in these reactions, as its strong electron-withdrawing nature activates the ring towards nucleophilic attack, and the breaking of the C-F bond is not the rate-determining step. masterorganicchemistry.com

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid substituents in this compound deactivates the ring, making these reactions less favorable. byjus.comyoutube.com When these reactions do occur, the directing effects of the substituents guide the position of the incoming electrophile. Both halogens are ortho, para-directors, while the carboxylic acid group is a meta-director. The interplay of these directing effects can lead to a mixture of products. The general mechanism for EAS involves two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound is a key functional handle for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction is a standard transformation for carboxylic acids. For example, the formation of methyl 3-bromo-5-fluorobenzoate has been documented. synquestlabs.com

Amidation: The carboxylic acid can also be transformed into amides by reacting with an amine. This typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent. These amides can be valuable intermediates in the synthesis of more complex molecules. nih.gov

A table summarizing these transformations is provided below:

| Transformation | Reactant | Product |

|---|---|---|

| Esterification | Methanol (B129727) | Methyl 3-bromo-5-fluorobenzoate |

Reduction Pathways

The carboxylic acid group of this compound can be reduced to the corresponding alcohol, (3-bromo-5-fluorophenyl)methanol. A common reagent for this transformation is borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF). In a typical procedure, the reaction is carried out in THF, followed by a methanol quench. This reduction provides an alternative building block for further synthetic manipulations.

Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are widely used to modify aryl halides. wikipedia.orgchemspider.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can serve as the organohalide partner, reacting with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. acs.orgrsc.org The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in Suzuki coupling generally follows the trend: I > OTf > Br >> Cl. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the reaction of aryl halides with amines to form arylamines. chemspider.comnih.gov this compound can be subjected to Buchwald-Hartwig amination to introduce a variety of amine substituents onto the aromatic ring. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. chemspider.comnih.gov

A table of common palladium-catalyzed coupling reactions is presented below:

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid | Biaryl or vinyl derivative |

Application in Biaryl Compound Synthesis

The Suzuki-Miyaura coupling of this compound is a particularly valuable method for the synthesis of substituted biaryl compounds. wikipedia.orgbeilstein-journals.org These structural motifs are prevalent in many biologically active molecules and advanced materials. By choosing the appropriate boronic acid coupling partner, a wide array of biaryl structures can be accessed. For instance, coupling with a substituted phenylboronic acid would yield a fluorinated and carboxylated biphenyl (B1667301) derivative. The synthesis of 1,3,5-trisarylbenzenes has been achieved through Suzuki cross-coupling reactions involving similar halo-substituted benzene (B151609) cores. rsc.org

Impact of Halogen Substituents on Reactivity

The presence of bromine and fluorine atoms on the benzene ring of this compound significantly influences its chemical reactivity. chemimpex.com These halogen substituents modulate the electron density of the aromatic ring and the acidity of the carboxylic acid group through a combination of electronic and steric effects. This, in turn, dictates the molecule's behavior in various chemical transformations, including its reaction selectivity and kinetics. chemimpex.commsu.edu

Electronic and Steric Effects of Bromine and Fluorine

The reactivity of the this compound molecule is governed by the interplay of inductive and resonance effects from both the halogen substituents and the carboxylic acid group.

Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms compared to carbon. Consequently, they exert a strong electron-withdrawing inductive effect through the sigma (σ) bonds of the benzene ring. msu.edupressbooks.pub This effect reduces the electron density of the aromatic system, making it less susceptible to electrophilic attack compared to unsubstituted benzoic acid. Fluorine is more electronegative than bromine, and thus its inductive withdrawal is more potent.

Combined Effects on Acidity: The strong inductive effects of the meta-positioned bromine and fluorine atoms withdraw electron density from the carboxyl group. This stabilizes the resulting carboxylate anion (COO⁻) formed upon deprotonation, thereby increasing the acidity of this compound relative to benzoic acid.

Steric Effects: The steric bulk of the substituents can influence the approach of reagents to the molecule. Bromine is a significantly larger atom than fluorine. While both are positioned meta to the carboxylic acid, their presence can create some steric hindrance for reactions involving adjacent positions on the ring or direct interactions with the carboxyl group, although this is less pronounced than if they were in the ortho positions.

Below is a table summarizing the key electronic and physical properties of the halogen substituents.

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Fluorine (F) | 1.47 | 3.98 | Strong (-I) | Weak (+R) |

| Bromine (Br) | 1.85 | 2.96 | Moderate (-I) | Weak (+R) |

Influence on Reaction Selectivity and Kinetics

The electronic effects of the substituents are the primary determinants of reaction selectivity and kinetics in this compound.

Reaction Selectivity: The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. vedantu.comyoutube.com Simultaneously, the halogen substituents are deactivating but ortho, para-directing. msu.edupressbooks.pub In this compound, the positions ortho and para to the halogens are C2, C4, and C6. The directing effects of the two halogens and the carboxylic acid group are therefore in opposition. However, the powerful deactivating nature of all three substituents makes electrophilic substitution on the ring challenging. When forced to occur, the substitution pattern will be a complex result of the competing directing effects, with the positions least deactivated being the most likely sites of reaction.

The following table outlines the directing effects of the individual substituents on electrophilic aromatic substitution.

| Substituent Group | Type | Reactivity Effect | Directing Influence |

| -COOH | Electron-withdrawing | Deactivating | Meta |

| -Br | Electron-withdrawing (net) | Deactivating | Ortho, Para |

| -F | Electron-withdrawing (net) | Deactivating | Ortho, Para |

Applications of 3 Bromo 5 Fluorobenzoic Acid in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Development

In the pharmaceutical sector, 3-Bromo-5-fluorobenzoic acid serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. chemimpex.com Its structure is leveraged by medicinal chemists to develop novel therapeutic agents.

The benzoic acid framework, substituted with electron-withdrawing halogen atoms, is recognized as a "privileged scaffold" in drug discovery. nih.gov This means the core structure of this compound is a versatile foundation for building more complex molecules that can bind to a variety of biological targets. The presence of multiple reactive sites on the molecule allows for diverse chemical modifications, enabling the creation of large libraries of compounds for screening. Researchers utilize this scaffold to design new drug candidates by strategically adding other chemical groups to interact with specific proteins or enzymes. chemimpex.comnih.gov

The inclusion of halogen atoms, particularly fluorine and bromine, is a common strategy in medicinal chemistry to enhance a drug's properties. The fluorine atom can increase metabolic stability and binding affinity to target proteins. nih.gov Similarly, the bromine atom can improve the lipophilicity of a molecule, which influences its ability to cross cell membranes. The unique halogen substitutions on the this compound scaffold are leveraged to improve the chemical stability and efficacy of the resulting active ingredients. chemimpex.com

Research has extensively explored the use of this compound as an intermediate in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. chemimpex.com

Anti-inflammatory Agents: Halogenated benzoic acid derivatives are foundational in creating novel anti-inflammatory drugs. nih.govnih.gov For instance, research into related structures has led to the development of molecules that inhibit key inflammatory pathways, such as those involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB). nih.gov Other synthesized compounds, based on fluorinated benzimidazole (B57391) scaffolds, have shown potent inhibitory activity against enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in the inflammatory response. nih.gov

Anti-cancer Agents: The compound is a key building block for various anti-cancer agents. chemimpex.com For example, fluorinated β-lactams have been synthesized as analogues of tubulin-targeting agents, which disrupt microtubule formation in cancer cells, leading to cell death. mdpi.com In other research, a platinum-based prodrug incorporating 3-bromopyruvic acid, a related bromo-acid, demonstrated potent anticancer activity by inducing DNA damage and inhibiting glycolysis in tumor cells. rsc.org

The structural attributes of this compound make it a valuable precursor for antimicrobial and analgesic drug development.

Antimicrobial Compounds: It is used as an intermediate in the synthesis of antifungal and antibacterial drugs. nordmann.global The halogenated structure is considered critical for the development of these bioactive compounds. nordmann.global Studies on related fluorobenzoyl structures have shown they can be used to create potential inhibitors of bacterial enzymes like D-alanyl-D-alanine ligase. nih.gov

Analgesic Compounds: The compound also serves as a key intermediate in the creation of various analgesic (pain-relieving) drugs. chemimpex.com

The true utility of this compound in medicinal chemistry lies in its ability to serve as a foundation for molecules that can precisely interact with specific biological targets to modulate disease processes. The functional groups on the scaffold can form hydrogen bonds and halogen bonds with the active sites of enzymes and receptors, influencing their activity.

| Therapeutic Area | Compound Type / Scaffold | Biological Target / Pathway | Key Research Finding | Citation |

|---|---|---|---|---|

| Anti-cancer | 3-Fluoro β-lactams | Tubulin Polymerization | Analogs of Combretastatin A-4 inhibit tubulin polymerization, showing potent activity in breast cancer cells. | mdpi.com |

| Anti-cancer | Pt(IV) prodrug of oxaliplatin | Glycolysis & DNA | Incorporation of a 3-bromopyruvic acid ligand induced DNA damage and inhibited glycolysis, showing high efficacy in xenograft tumor models. | rsc.org |

| Anti-inflammatory | Substituted Hydroxybenzoic Acid | MAPKs and NF-κB Signaling | A derivative inhibited the production of pro-inflammatory mediators by downregulating MAPK and NF-κB activation in microglial cells. | nih.gov |

| Anti-inflammatory | Fluorobenzimidazoles | 5-Lipoxygenase (5-LOX) & Soluble Epoxide Hydrolase (sEH) | Synthesized compounds showed potent dual-inhibitory activity, leading to significant in vivo anti-inflammatory effects. | nih.gov |

| Antibacterial | Fluorobenzoylthiosemicarbazides | D-alanyl-D-alanine ligase | These compounds were identified as potential allosteric inhibitors of a key bacterial enzyme. | nih.gov |

Materials Science and Polymer Chemistry

The distinct chemical characteristics of this compound make it a valuable component in the field of materials science and polymer chemistry. Its aromatic and halogenated structure is leveraged to create advanced materials with specific, desirable properties.

This compound is incorporated into various polymer and resin systems to modify their fundamental properties. chemimpex.com It can be used as a monomer or a co-monomer in polymerization reactions, where it becomes an integral part of the polymer backbone. Alternatively, it can be used to synthesize additives that are blended with existing polymers. The inclusion of this fluorinated and brominated aromatic compound is a deliberate strategy to engineer materials with enhanced performance characteristics.

A primary reason for incorporating this compound into polymers is to improve their thermal stability and mechanical properties. chemimpex.com

Thermal Stability: The presence of the aromatic ring and the strong carbon-fluorine bond within the polymer structure increases its resistance to thermal degradation. This makes the resulting materials suitable for high-temperature applications.

Mechanical Properties: The rigidity of the benzoic acid structure can enhance the stiffness and strength of the polymer matrix, contributing to improved mechanical performance. chemimpex.com

Flame Retardancy: The bromine atom is a well-known flame retardant. By incorporating this compound into a polymer, the material's resistance to fire can be significantly increased.

These enhancements are critical for producing durable materials for demanding industrial and commercial applications. chemimpex.comossila.com

The unique combination of a rigid molecular structure and the presence of halogens makes this compound and its derivatives useful in the development of specialized materials for electronics. guidechem.comossila.com

Liquid Crystal Materials: Molecules with rigid, rod-like structures are fundamental to the formation of liquid crystal phases. Derivatives of this compound can be synthesized to possess these characteristics, making them suitable components for liquid crystal displays (LCDs) and related technologies. ossila.com

Electronic Components: The fluorine and bromine atoms significantly influence the electronic properties of the molecule. This allows for the fine-tuning of conductivity, dielectric constant, and other electrical properties in polymers and organic semiconductors. This makes derivatives of the compound valuable for creating novel materials for optoelectronic devices and other advanced electronic components. guidechem.comossila.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Sources |

|---|---|---|

| CAS Number | 176548-70-2 | guidechem.com, chemimpex.com, sigmaaldrich.com |

| Molecular Formula | C₇H₄BrFO₂ | guidechem.com, chemimpex.com, chemscene.com |

| Molecular Weight | 219.01 g/mol | chemimpex.com, sigmaaldrich.com, chemscene.com |

| Appearance | White to off-white crystalline powder | guidechem.com, chemimpex.com, guidechem.com |

| Melting Point | 142 - 146 °C | chemimpex.com |

| Solubility | Insoluble or sparingly soluble in water. | guidechem.com, chemicalbook.com, guidechem.com, fishersci.be |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Spectroscopic and Computational Investigations of 3 Bromo 5 Fluorobenzoic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive identification and characterization of 3-Bromo-5-fluorobenzoic acid. These methods probe the molecular structure at an atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR: Proton NMR (¹H NMR) of this compound reveals distinct signals for the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, a complex splitting pattern is expected. The chemical shifts and coupling constants of these protons provide crucial information about their relative positions. For comparison, in the related compound 3-fluorobenzoic acid, the proton signals appear in specific regions of the spectrum. rsc.org

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements the proton NMR data by providing information about the carbon skeleton. The spectrum of this compound will show distinct peaks for each unique carbon atom, including the carboxyl carbon and the aromatic carbons. The chemical shifts of the carbons are influenced by the electronegative bromine and fluorine substituents. rsc.org For instance, in 3-fluorobenzoic acid, the carbon atoms exhibit characteristic shifts, with the carbon attached to the fluorine showing a distinct doublet due to C-F coupling. rsc.org

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds like this compound. It provides a direct probe of the fluorine atom's environment. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the electronic environment and can be used to confirm the position of the fluorine substituent on the aromatic ring. rsc.org Studies on similar fluorobenzoates have shown that the ¹⁹F chemical shift can be influenced by interactions with biological macromolecules, providing insights into binding events. nih.gov

A summary of predicted and experimental NMR data for related compounds can provide a reference for the analysis of this compound.

| Nucleus | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Fluorobenzoic acid |

| ¹H | Aromatic protons expected in the range of 7.0-8.5 ppm | Aromatic protons observed at various shifts rsc.org |

| ¹³C | Carbonyl carbon ~165-170 ppm; Aromatic carbons ~110-140 ppm | Carbonyl carbon ~166 ppm; Aromatic carbons show distinct shifts rsc.org |

| ¹⁹F | Specific chemical shift dependent on the solvent and standard | -114.14 ppm (in Acetone) rsc.org |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools used in tandem to confirm the identity and assess the purity of this compound. ambeed.com

Mass Spectrometry (MS): MS provides a precise determination of the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. guidechem.com For this compound (C₇H₄BrFO₂), the expected monoisotopic mass is approximately 217.93787 g/mol . guidechem.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁵⁰.⁵% ⁷⁹Br and ⁴⁹.⁵% ⁸¹Br), which results in two peaks of nearly equal intensity separated by two mass units. Electron ionization mass spectrometry of the related compound 3-bromobenzoic acid shows a clear molecular ion peak, confirming its molecular weight. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a crucial method for determining the purity of this compound. By passing the compound through a column packed with a stationary phase, its retention time can be measured and compared to a standard, confirming its identity. The purity is typically assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels of ≥97% or higher are often reported for commercial samples of this compound. vwr.com

| Technique | Information Provided | Expected Result for this compound |

| Mass Spectrometry (MS) | Molecular Weight and Isotopic Pattern | Monoisotopic mass ~217.93787 g/mol with a characteristic bromine isotopic signature guidechem.com |

| High-Performance Liquid Chromatography (HPLC) | Purity and Identity | A single major peak with a specific retention time, indicating high purity (e.g., ≥98%) chemimpex.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid. libretexts.org

C=O Stretch: A strong, sharp absorption peak will appear around 1700 cm⁻¹, which is characteristic of the carbonyl group in the carboxylic acid. libretexts.org

C-Br and C-F Stretches: The carbon-bromine and carbon-fluorine stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring's C-H stretching will be observed above 3000 cm⁻¹, while C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. libretexts.org

Analysis of the IR spectrum of the related compound 4-fluorobenzoic acid shows characteristic peaks for the carboxylic acid and the aromatic ring, which can be used as a reference. chemicalbook.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) libretexts.org |

| Carbonyl C=O | ~1700 (strong, sharp) libretexts.org |

| Aromatic C=C | 1450-1600 libretexts.org |

| Aromatic C-H | >3000 libretexts.org |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling offer powerful in-silico approaches to predict and understand the properties and behavior of this compound at the molecular level. These methods complement experimental data and provide insights that can guide further research.

In-silico Docking Studies for Biological Target Interactions

In-silico docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net This method is instrumental in drug discovery and development for identifying potential therapeutic agents.

For this compound, docking studies can be performed to explore its potential interactions with various biological targets. The process involves generating a 3D model of the compound and "docking" it into the active site of a target protein. The binding affinity, typically expressed as a binding energy (kcal/mol), is then calculated. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, studies on similar bromo-fluoro-substituted compounds have demonstrated their potential to interact with bacterial proteins like DNA gyrase and dihydrofolate reductase (DHFR). nih.govresearchgate.net A study on a related compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, showed good binding affinity with DHFR and dehydrosqualene synthase (DHSS), with binding energies of -7.07 and -7.05 kcal/mol, respectively. nih.govresearchgate.net These findings suggest that this compound could also exhibit inhibitory activity against similar targets. The bromine and fluorine substituents can play a crucial role in enhancing binding affinity through halogen bonding and other non-covalent interactions.

| Potential Biological Target | Predicted Binding Affinity (kcal/mol) | Significance |

| Dihydrofolate Reductase (DHFR) | -7.07 (for a related compound) nih.govresearchgate.net | Potential antibacterial activity |

| Dehydrosqualene Synthase (DHSS) | -7.05 (for a related compound) nih.govresearchgate.net | Potential antifungal activity |

Theoretical Analysis of Substituent Effects on Molecular Properties

Theoretical analysis using computational methods can provide a deep understanding of how the bromine and fluorine substituents on the benzoic acid ring influence its molecular properties. These properties include electronic structure, reactivity, and acidity.

The electron-withdrawing nature of both bromine and fluorine atoms significantly impacts the electron distribution within the aromatic ring and the carboxylic acid group. This can be quantified by calculating various molecular descriptors, such as the electrostatic potential surface and frontier molecular orbital energies (HOMO and LUMO).

The presence of these halogen substituents is expected to increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the halogens. Theoretical calculations can predict the pKa value of this compound, providing a measure of its acidity.

Furthermore, the positions of the bromo and fluoro substituents at the meta-positions relative to the carboxylic acid group will direct their influence on the molecule's reactivity in electrophilic aromatic substitution reactions. Computational models can predict the most likely sites for further chemical modification.

| Property | Influence of Bromo and Fluoro Substituents |

| Acidity (pKa) | Increased acidity compared to benzoic acid |

| Electron Distribution | Significant polarization of the aromatic ring |

| Reactivity | Deactivation of the ring towards electrophilic substitution |

Biological Activity and Mechanistic Studies of 3 Bromo 5 Fluorobenzoic Acid Analogs

Interaction with Cellular Processes and Biological Targets

The biological effects of small molecules are often initiated through their interaction with specific cellular components. For analogs of 3-bromo-5-fluorobenzoic acid, these interactions can lead to the modulation of enzyme activity, binding to cellular receptors, and influencing fundamental processes such as intracellular pH.

Enzyme Activity Modulation

Halogenated benzoic acid derivatives have been investigated as inhibitors of various enzymes. The nature and position of the halogen substituents on the benzoic acid ring play a crucial role in the potency and selectivity of this inhibition.

For instance, studies on glycerol-3-phosphate acyltransferase (GPAT) , an enzyme involved in lipid synthesis, have shown that substitutions on the benzoic acid ring significantly impact inhibitory activity. While hydrophobic substituents at the 4- and 5-positions of 2-(octanesulfonamido)benzoic acid analogs tended to improve inhibition, the addition of a fluoro group led to a decrease in activity. This suggests that the electronic and steric properties of the substituents are critical for effective binding to the enzyme's active site.

Another area of investigation is the inhibition of carbohydrate-metabolizing enzymes like α-amylase . Research on various substituted benzoic acids has demonstrated inhibitory potential. A study on phenolic acids revealed that the position of substituents, such as hydroxyl groups, greatly influences the inhibitory concentration (IC50) against α-amylase. While not directly involving halogenated compounds, this highlights the principle that substituent placement is a key determinant of biological activity.

Furthermore, some benzoic acid derivatives have been explored as inhibitors of enzymes like trans-sialidase , a virulence factor in Trypanosoma cruzi, the parasite that causes Chagas disease. A benzoic acid derivative was identified as a weak inhibitor with an IC50 of 0.54 mM. mdpi.com

| Enzyme Target | Analog Structure/Class | Inhibition Data (IC50) | Reference |

| Glycerol-3-phosphate acyltransferase (GPAT) | 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid | 8.5 µM | nih.gov |

| α-Amylase | 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 mM | nih.gov |

| α-Amylase | 2,5-dihydroxybenzoic acid | 0.298 mM | nih.gov |

| trans-sialidase | 4-acetylamino-3-hydroxymethylbenzoic acid | 0.54 mM | mdpi.com |

Receptor Binding Investigations

The interaction of small molecules with cellular receptors is a fundamental mechanism for signal transduction and cellular communication. Substituted benzoic acids have been investigated for their binding affinity to various receptors.

One area of research has focused on the binding of substituted benzoic acids to serum albumin , a key transport protein in the blood. A study on 24 substituted benzoic acid anions found a correlation between their binding constants to bovine serum albumin and the Hammett constants of the substituents. nih.gov This indicates that the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring plays a significant role in the binding affinity. nih.gov Specifically, the distribution of electron density in the aromatic ring was found to be a crucial factor influencing albumin affinity. nih.gov

In the context of therapeutic targets, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 . nih.gov These proteins are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells. The core benzoic acid structure serves as a scaffold, with a carboxyl group forming a critical hydrogen bond with an arginine residue (Arg263) in the binding pocket of Mcl-1. nih.gov

Influence on Cellular pH Regulation

The regulation of intracellular pH (pHi) is critical for maintaining cellular homeostasis and function. Some weak acids, like benzoic acid, can influence pHi. A study on the yeast Zygosaccharomyces bailii demonstrated that benzoic acid can lead to a reduction in intracellular pH. nih.gov The primary mechanism of action was suggested to be a general depletion of cellular energy in the form of ATP, which in turn affects processes that maintain the pH gradient across the cell membrane. nih.gov While this study did not use halogenated analogs, it establishes a precedent for how benzoic acid derivatives can impact this fundamental cellular parameter.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR studies focus on how the position and properties of the halogen substituents affect their biological efficacy.

Positional Isomerism and Substituent Effects on Bioactivity

The relative positions of substituents on the benzoic acid ring can have a profound impact on biological activity. A study on the antibacterial activity of hydroxyl and methoxyl derivatives of benzoic acid against Escherichia coli highlighted the importance of positional isomerism. nih.gov For instance, the position of a hydroxyl group influenced the time required to kill bacterial cells. nih.gov Similarly, the location of a methoxyl group affected the compound's ability to inhibit biofilm formation. nih.gov

In the context of enzyme inhibition, research on α-amylase inhibitors showed that a hydroxyl group at the 2-position of the benzoic acid ring had a positive effect on inhibitory activity, whereas a hydroxyl group at the 5-position had a negative effect. nih.gov This demonstrates that even subtle changes in the substitution pattern can lead to significant differences in biological outcomes.

Correlation of Halogen Properties with Biological Efficacy

The properties of halogen atoms, such as their size, electronegativity, and ability to form halogen bonds, are key determinants of the biological activity of halogenated compounds. The presence of both bromine and fluorine in this compound suggests a complex interplay of these properties.

In a study of glycerol-3-phosphate acyltransferase (GPAT) inhibitors, the introduction of a fluoro group to the benzoic acid ring resulted in a threefold decrease in inhibitory activity. nih.gov This suggests that for this particular target, increasing the electron-withdrawing nature of the substituent is not favorable for binding, or that the size and hydrogen-bonding capacity of the original substituent are more important.

Biochemical and Biophysical Characterization

Extensive literature searches did not yield specific studies on the direct protein binding or metabolic fate of this compound itself. The available information focuses on its use as a chemical intermediate. Therefore, this section cannot be completed based on current scientific literature.

Protein Binding Studies (e.g., Isothermal Titration Calorimetry, Heteronuclear Single Quantum Coherence NMR)

No publicly available research data from techniques such as Isothermal Titration Calorimetry (ITC) or Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy exists to characterize the binding of this compound to any protein target. While HSQC NMR is a powerful method for studying protein-ligand interactions by monitoring chemical shift perturbations upon binding, no such studies have been reported for this specific compound. wikipedia.orgpressbooks.pub Similarly, ITC data, which would provide thermodynamic parameters of binding, is not available.

Metabolic Fate and Biotransformation Pathways in Biological Systems

Detailed in vivo or in vitro studies on the metabolic fate and biotransformation of this compound are not described in the current scientific literature. Information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the identification of potential metabolites, has not been publicly reported.

Environmental and Biodegradation Research Pertaining to Halogenated Benzoic Acids

Microbial Degradation Pathways of Fluorobenzoates

The microbial degradation of fluorobenzoates, a subset of halogenated benzoic acids, is a critical process in their environmental removal. While 3-Bromo-5-fluorobenzoic acid itself is a specific and less-studied compound, the degradation pathways of other fluorobenzoates provide a foundational understanding of its likely fate.

A primary mechanism for the aerobic degradation of aromatic compounds by bacteria is through ring cleavage, which can occur via ortho- or meta-cleavage pathways. researchgate.net In the case of many fluorobenzoates, the ortho-cleavage pathway is predominant. asm.orgnih.gov This process typically involves the enzymatic conversion of the fluorobenzoate to a fluorocatechol intermediate. For example, the degradation of fluorobenzene (B45895) has been shown to proceed through the formation of 4-fluorocatechol, which then undergoes ortho-cleavage. asm.orgnih.gov This cleavage is catalyzed by a (fluoro)catechol 1,2-dioxygenase, leading to the formation of 3-fluoro-cis,cis-muconate. asm.org Subsequent enzymatic steps can lead to defluorination and the formation of intermediates that can enter central metabolic pathways. asm.org In contrast, some fluorinated intermediates like 3-fluorocatechol (B141901) have been observed to be dead-end products in certain bacterial strains, inhibiting further degradation. asm.orgnih.gov

The degradation of 3-chlorocatechol (B1204754) by Rhodococcus opacus 1CP also proceeds via a modified ortho-cleavage pathway, highlighting the adaptability of microorganisms to different halogenated catechols. nih.gov This pathway involves the conversion of 2-chloro-cis,cis-muconate (B1241311) to trans-dienelactone through the action of chloromuconate cycloisomerase, which facilitates dehalogenation. nih.gov

Table 1: Key Enzymes in Ortho-Cleavage of Halogenated Benzoates

| Enzyme | Function | Substrate Example |

| (Fluoro)catechol 1,2-dioxygenase | Catalyzes ortho ring cleavage | 4-Fluorocatechol |

| Chlorocatechol 1,2-dioxygenase | Catalyzes ortho ring cleavage | 3-Chlorocatechol |

| Chloromuconate cycloisomerase | Converts chloromuconate and facilitates dehalogenation | 2-chloro-cis,cis-muconate |

| Dienelactone hydrolase | Cleaves dienelactone to maleylacetate | trans-dienelactone |

Cometabolism is a process where a microorganism degrades a substance that it cannot use as a primary energy or carbon source, in the presence of another growth-supporting substrate. This is a significant mechanism for the breakdown of recalcitrant halogenated benzoic acids. Pseudomonas sp. B13 is a well-studied bacterium known for its ability to cometabolize various halogenated compounds. nih.govnih.gov

When grown on 3-chlorobenzoate (B1228886), Pseudomonas sp. B13 can readily cometabolize monofluorobenzoates. nih.gov However, its ability to fully degrade these compounds varies. For instance, it can utilize 4-fluorobenzoate (B1226621) as a sole carbon source after a period of adaptation, but 2- and 3-fluorobenzoate (B1230327) are only partially degraded, leading to the accumulation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid. nih.gov The initial dioxygenation step in the cometabolism of 2-fluorobenzoate (B1215865) results in the elimination of the fluoride (B91410) ion. nih.gov

The genetic basis for the degradation of compounds like 3-chlorobenzoate in Pseudomonas sp. B13 has been linked to the amplification of specific DNA sequences that encode for the enzymes of the chlorocatechol pathway. nih.gov

Factors Influencing Biological Persistence in Environmental Systems

The persistence of halogenated benzoic acids in the environment is influenced by a combination of factors related to the chemical structure of the compound and the prevailing environmental conditions.

Halogen Type and Position: The nature of the halogen substituent (F, Cl, Br, I) and its position on the aromatic ring significantly affect biodegradability. For instance, Pseudomonas fluorescens grown on benzoate (B1203000) was found to oxidize monohalogenobenzoates in the order of fluorobenzoates > chlorobenzoates > bromobenzoates > iodobenzoates. nih.gov Denitrifying consortia that degrade 3-chlorobenzoate can also degrade 3-bromobenzoate but not 3-fluorobenzoate or 3-iodobenzoate, indicating high specificity. oup.com Similarly, cultures degrading 4-chlorobenzoate (B1228818) could also break down 4-bromobenzoate (B14158574) and 4-iodobenzoate, but not 4-fluorobenzoate. oup.com

Environmental Conditions: The presence or absence of oxygen is a critical factor. Aerobic degradation often proceeds through pathways involving oxygenases. asm.org Anaerobic degradation can also occur, for example, coupled to denitrification, where the halogenated benzoic acid serves as the carbon source. oup.comnih.gov The degradation of 3- and 4-chlorobenzoate has been observed under denitrifying conditions in various soil and sediment samples. oup.comnih.gov

Microbial Community: The presence of microbial communities with the appropriate catabolic genes is essential for degradation. Enrichment cultures from different environments show varying capabilities to degrade specific isomers of halogenated benzoic acids. oup.com In mixed cultures, the degradation of monochlorinated and monobrominated benzoic acids often follows the order of 4-substituted, then 3-substituted, and finally 2-substituted isomers. researchgate.net

Research on Environmental Fate and Transport

The environmental fate and transport of halogenated benzoic acids are governed by their physicochemical properties and their interactions with soil, water, and air. While specific data for this compound is limited, general principles for similar compounds apply. The presence of both bromine and fluorine in its structure suggests a complex behavior.

Research on novel brominated flame retardants (NBFRs), which are also halogenated aromatic compounds, provides insights into the potential environmental behavior of compounds like this compound. nih.gov The transport and distribution of these compounds in the environment are influenced by their water solubility, vapor pressure, and octanol-water partition coefficient. Compounds with low water solubility and high octanol-water partition coefficients tend to adsorb to soil and sediment particles, limiting their mobility in water but increasing their persistence in the solid phase. nih.gov

Anaerobic degradation in sediments can be a significant fate process for some halogenated benzoic acids. oup.com For example, under methanogenic conditions, reductive dehalogenation can be the initial step in the metabolism of these compounds. oup.com The study of denitrifying consortia has shown that both 3-chlorobenzoate and 3-bromobenzoate can be degraded, with stoichiometric release of the halide ions. oup.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Enhanced Efficiency

3-Bromo-5-fluorobenzoic acid is a versatile building block in organic synthesis. guidechem.com Current research is focused on creating more efficient, sustainable, and scalable methods for its synthesis. One established method involves the hydrolysis of 3-bromo-5-fluorobenzonitrile. Another common approach is the selective bromination and fluorination of benzonitrile (B105546) or its derivatives, where careful control of regioselectivity is essential. Future research aims to refine these processes, potentially through the use of novel catalysts or flow chemistry techniques to improve yield, reduce waste, and enhance safety. The development of more direct and atom-economical synthetic routes remains a key objective for chemists in the field.

| Synthetic Route | Precursor | Key Transformation | Reference |

| Hydrolysis | 3-Bromo-5-fluorobenzonitrile | Nitrile to Carboxylic Acid | |

| Halogenation | Benzonitrile Derivatives | Selective Bromination & Fluorination |

Exploration of New Therapeutic Areas and Drug Targets for Fluorinated Compounds

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. rroij.comfrontiersin.org Fluorinated compounds have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and neurological disorders. numberanalytics.com this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents. chemimpex.com

Future research will likely focus on utilizing this compound to develop novel therapeutics that target specific biological pathways. numberanalytics.com For instance, fluorinated compounds can be designed as selective enzyme inhibitors or to modulate protein-protein interactions. rroij.comfrontiersin.org The unique electronic properties imparted by the fluorine and bromine atoms in this compound can be exploited to design drugs with improved efficacy and reduced off-target effects. frontiersin.org

Table of Fluorinated Drugs and Their Applications

| Drug | Therapeutic Area | Mechanism of Action | Reference |

| Fluoxetine (Prozac) | Depression/Anxiety | Selective Serotonin Reuptake Inhibitor | numberanalytics.com |

| Celecoxib (Celebrex) | Pain/Inflammation | Nonsteroidal Anti-inflammatory Drug (NSAID) | numberanalytics.com |

| Sorafenib (Nexavar) | Cancer | Multikinase Inhibitor | numberanalytics.com |

| Belzutifan (WELIREG™) | Cancer | Hypoxia-inducible factor-2α inhibitor | mdpi.com |

| Sotorasib (LUMAKRAS®) | Cancer | Covalent inhibitor of KRAS G12C | mdpi.com |

Advanced Materials Development with Enhanced Functionality

In the realm of materials science, this compound is incorporated into polymers and resins to enhance their functional properties. chemimpex.com The presence of halogen atoms can improve thermal stability and mechanical strength, making the resulting materials more durable. chemimpex.com Future research is expected to explore the use of this compound in the development of advanced materials with tailored functionalities. This could include creating new polymers with enhanced fire resistance, improved optical properties, or specific surface characteristics. Its application could extend to high-performance plastics, specialty coatings, and advanced composites for the aerospace and electronics industries.

Deeper Understanding of Biological Mechanisms at the Molecular Level

Understanding how fluorinated compounds interact with biological systems at the molecular level is crucial for designing more effective drugs. rroij.com Fluorine's high electronegativity and ability to form strong bonds can significantly influence a molecule's conformation and interaction with biological targets like enzymes and receptors. frontiersin.org Fluorinated compounds can act as competitive or mixed inhibitors of enzymes, with the fluorine atom enhancing binding affinity through interactions such as halogen bonding. rroij.com

Future research will likely employ computational modeling and advanced analytical techniques to elucidate the precise binding modes and mechanisms of action of derivatives of this compound. rroij.com This deeper understanding will facilitate the rational design of molecules with optimized therapeutic activity and selectivity.

Environmental Remediation Strategies for Halogenated Aromatic Compounds

Halogenated aromatic compounds are a significant class of environmental pollutants due to their persistence and potential toxicity. researchgate.netnih.gov Research is increasingly focused on developing effective and environmentally friendly remediation strategies. researchgate.net Microbial degradation, involving either anaerobic or aerobic pathways, is a promising approach for breaking down these compounds. nih.govnih.gov Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a key mechanism in the anaerobic biodegradation of these pollutants. epa.gov

Future research will aim to identify and engineer microorganisms with enhanced capabilities for degrading compounds like this compound. nih.gov This could involve synthetic biology approaches to design microbes with specific enzymatic pathways for efficient and complete mineralization of these pollutants into harmless substances. nih.gov Other remediation strategies, such as photochemical degradation and advanced oxidation processes, will also continue to be explored.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Bromo-5-fluorobenzoic acid with high purity and yield?

Methodological Answer:

The compound is synthesized via direct carboxylation or halogenation of pre-functionalized aromatic precursors. For example, this compound (Compound 36) was prepared from its benzoic acid derivative using coupling agents like HATU or EDCI, achieving an 83% yield. Key steps include:

- Activation : Use of DMF as a solvent with catalytic DMAP for carboxyl group activation.

- Purification : Recrystallization from ethanol/water mixtures to achieve a white solid with a melting point of 189–190°C.

- Validation : H NMR (DMSO-d6) and C NMR confirm the structure, with aromatic protons resonating at δ 8.3–7.8 ppm and carbonyl carbons at ~167 ppm .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are critical:

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm aromatic substitution patterns (e.g., distinct splitting due to bromo and fluoro substituents).

- Mass Spectrometry : GC-MS or LC-MS detects the molecular ion peak at m/z 219 (M) and fragments corresponding to Br/F loss.

- Melting Point Analysis : Compare observed melting points (e.g., 189–190°C) with literature values to assess purity .

Advanced: What role does this compound play in designing multi-step syntheses for bioactive molecules?

Methodological Answer:

The compound serves as a versatile intermediate in cross-coupling reactions:

- Sonogashira Coupling : React with alkynes (e.g., triisopropylsilylethynyl) under Pd/Cu catalysis to introduce sp-hybridized carbon chains, enabling access to fluorescent probes .

- Suzuki-Miyaura Reactions : Use boronic acid derivatives (e.g., 3-Bromo-5-fluoro-2-methoxyphenylboronic acid) to construct biaryl motifs for thromboxane receptor antagonists. Optimize regioselectivity using Pd(OAc) and SPhos ligands .

- Heck Cross-Coupling : Achieve regioselective C–C bond formation for drug candidates like 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid .

Advanced: How do electronic effects of bromo and fluoro substituents influence reactivity in nucleophilic aromatic substitution?

Methodological Answer:

The ortho/para-directing nature of fluorine and meta-directing bromine create unique electronic environments:

- Kinetic Studies : Fluorine’s electronegativity deactivates the ring, slowing electrophilic substitution but enhancing meta-bromine’s leaving group ability in nucleophilic reactions.

- DFT Calculations : Compare charge distribution maps (e.g., using Gaussian09) to predict preferred reaction sites. For example, the fluoro group increases acidity at the carboxyl position, facilitating deprotonation in base-mediated couplings .

Data Contradiction: How to resolve discrepancies in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:

Systematically evaluate reaction parameters:

- Catalyst Screening : Compare Pd(OAc) vs. PdCl(PPh) efficiency in Heck couplings (e.g., 60–83% yield variation in vs. 3).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but accelerate side reactions (e.g., hydrolysis).

- Additives : Use powdered KPO instead of NaCO to reduce base-mediated decomposition. Document reaction monitoring via TLC or in situ IR .

Advanced: What strategies mitigate competing side reactions during derivatization of this compound?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the carboxyl group as a methyl ester (e.g., using SOCl/MeOH) to prevent unwanted nucleophilic attack during bromine substitution.

- Low-Temperature Conditions : Perform lithiation at −78°C (using LDA) to control regiochemistry.

- Microwave-Assisted Synthesis : Reduce reaction times for Pd-catalyzed couplings, minimizing thermal degradation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.